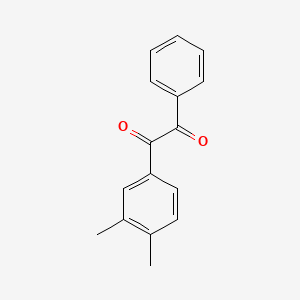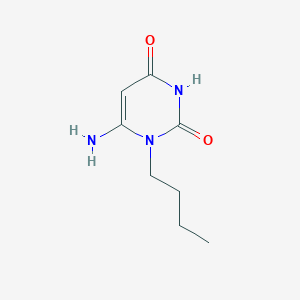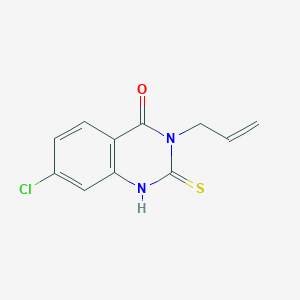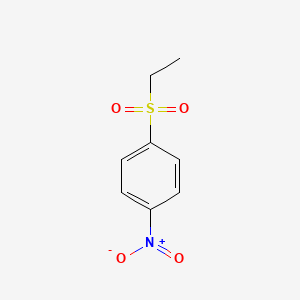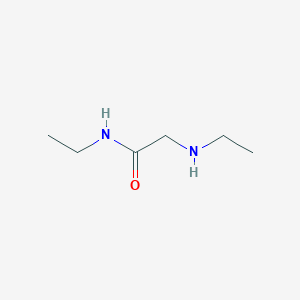
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol, or 4-DIQ, is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of quinolin-2-ol, a naturally occurring compound found in some plants, and has been used in various laboratory experiments due to its unique chemical structure. 4-DIQ is a highly reactive compound, making it a useful tool for studying a variety of biological processes.
科学的研究の応用
Synthesis and Functionalization
The compound 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol and its derivatives are of significant interest due to their potential in various scientific applications. A pivotal study by Glasnov, Stadlbauer, and Kappe (2005) demonstrates the use of microwave-assisted multistep synthesis involving palladium-catalyzed cross-coupling chemistry to synthesize biologically active 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones. This method, utilizing 4-hydroxyquinolin-2(1H)-ones as intermediates, highlights the compound's relevance in creating functionalized molecules for potential biological applications (Glasnov, Stadlbauer, & Kappe, 2005).
Heterocyclic Transformations
Coffman et al. (2013) explored the reductive heterocycle-heterocycle transformations to create 4-aminoquinolines, 3-acylindoles, and quinolin-4(1H)-ones from 2-nitrophenyl substituted isoxazoles. This methodology, when applied to specific isoxazoles, results in chemoselective heterocyclization, producing quinolin-4(1H)-ones exclusively. This study showcases the compound's utility in heterocyclic chemistry and the synthesis of complex heterocycles (Coffman et al., 2013).
Natural Derivatives and Biological Activities
Mahmoud et al. (2018) identified new naturally occurring derivatives of 3,4-dihydroquinolin-2-one from Streptomyces sp. LGE21, including 8-hydroxy-3,4-dihydro-1H-quinolin-2-one. These compounds were studied for their cytotoxic and antimicrobial activities, providing insights into the biological significance and potential therapeutic applications of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol and its natural derivatives (Mahmoud et al., 2018).
Modular Synthesis and Catalysis
The modular synthesis of 4-aminoquinolines and subsequent [1,3] N-to-C rearrangement to quinolin-4-ylmethanesulfonamides, as demonstrated by Oh, Kim, and Park (2017), underscores the compound's versatility in synthetic chemistry. The copper-catalyzed regiocontrolled reaction and the developed rearrangement technique offer a pathway for creating diverse molecular structures, potentially useful in various chemical and pharmacological research areas (Oh, Kim, & Park, 2017).
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-11-16(15-7-3-4-8-17(15)20-18)19(23)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,11H,9-10,12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWYGCXSNITOFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332142 |
Source


|
| Record name | 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24837604 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol | |
CAS RN |
851629-68-0 |
Source


|
| Record name | 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)
![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)
![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)
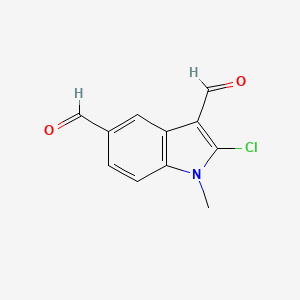

![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)
![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)
